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Compound of Interest

Compound Name: Venoterpine

Cat. No.: B8261439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Venoterpine is a naturally occurring alkaloid with a currently limited publicly

available experimental profile. The following application notes and protocols are based on

computational predictions of its biological activities and general laboratory safety practices for

similar chemical entities. Researchers should perform their own risk assessments and optimize

protocols based on empirical data.

Introduction
Venoterpine (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) is a pyridine

alkaloid found in Gentiana lutea.[1] Computational analyses suggest that Venoterpine
possesses favorable drug-like properties, including good water solubility, high gastrointestinal

absorption, and the ability to cross the blood-brain barrier.[2][3] These characteristics,

combined with predicted interactions with key biological targets, indicate its potential for

therapeutic applications. This document provides a standard operating procedure for handling

Venoterpine and detailed protocols for hypothetical experimental validation of its predicted

activities.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Venoterpine is presented in Table 1.
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Property Value Source

Molecular Formula C₉H₁₁NO PubChem[1]

Molecular Weight 149.19 g/mol PubChem[1]

Physical Description Solid PubChem[1]

Melting Point 130 - 132 °C PubChem[1]

CAS Number 17948-42-4 PubChem[1]

Safety and Handling
As a pyridine alkaloid, Venoterpine should be handled with care in a laboratory setting. The

following are general safety precautions; always consult the specific Safety Data Sheet (SDS)

provided by the supplier.

3.1. Personal Protective Equipment (PPE)

Eye Protection: Chemical safety goggles should be worn at all times.

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

Body Protection: A lab coat must be worn.

Respiratory Protection: For handling fine powders or creating aerosols, a properly fitted

respirator or use of a fume hood is necessary.

3.2. Engineering Controls

Work with Venoterpine should be conducted in a well-ventilated laboratory, preferably within

a chemical fume hood, especially when handling the solid form or preparing stock solutions.

Ensure that safety showers and eyewash stations are readily accessible.

3.3. Storage
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Store Venoterpine in a tightly sealed container in a cool, dry, and well-ventilated area, away

from incompatible materials such as strong oxidizing agents. A recommended storage

temperature is -20°C under an inert atmosphere.[4]

3.4. Spills and Waste Disposal

In case of a spill, contain the material using an absorbent pad or other suitable inert material.

Dispose of Venoterpine waste according to local, state, and federal regulations for chemical

waste. Do not dispose of it down the drain.

Predicted Biological Activities and Physicochemical
Properties
Computational studies have provided insights into the potential biological activities and

pharmacokinetic properties of Venoterpine. These predictions, summarized in the following

tables, offer a basis for designing experimental validation studies.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Venoterpine
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Parameter
Predicted
Value/Characteristi
c

Implication Source

Water Solubility Good
Suitable for aqueous

formulations
ResearchGate[3]

Gastrointestinal

Absorption
High

Potential for good oral

bioavailability
ResearchGate[3]

Blood-Brain Barrier

Permeation
Yes

Potential for CNS

applications
ResearchGate[3]

P-glycoprotein

Substrate
No

Reduced likelihood of

efflux-mediated

resistance

ResearchGate[3]

Cytochrome P450

Inhibition

No inhibition of

CYP1A2, CYP2C9,

CYP2C19, CYP2D6,

CYP3A4

Lower potential for

drug-drug interactions
ResearchGate[3]

Lipinski's Rule of Five 0 violations
Favorable for drug-

likeness
ResearchGate[3]

Table 3: Predicted Biological Targets of Venoterpine
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Target Class
Predicted
Interaction
Percentage

Potential
Therapeutic Area

Source

Oxidoreductases 33%
Antioxidant, Metabolic

modulation
ResearchGate[3]

Kinases 13%
Anticancer, Anti-

inflammatory
ResearchGate[3]

Lyases 20%
Various metabolic

pathways
ResearchGate[3]

Cytochrome P450

Enzymes
13% Drug metabolism ResearchGate[3]

Membrane Receptors 6.7%
Various signaling

pathways
ResearchGate[3]

Experimental Protocols
The following are detailed, hypothetical protocols for investigating the predicted biological

activities of Venoterpine.

5.1. In Vitro Anticancer Activity: MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of Venoterpine on

a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

Venoterpine

MCF-7 cells

DMEM (Dulbecco's Modified Eagle Medium)

FBS (Fetal Bovine Serum)

Penicillin-Streptomycin solution
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Trypsin-EDTA

PBS (Phosphate-Buffered Saline)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

96-well microplates

Procedure:

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000

cells/well in 100 µL of culture medium. Incubate for 24 hours.

Compound Treatment: Prepare a stock solution of Venoterpine in DMSO. Make serial

dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The

final DMSO concentration should not exceed 0.5%.

Replace the medium in the wells with 100 µL of the Venoterpine dilutions. Include a vehicle

control (medium with DMSO) and a positive control (e.g., doxorubicin).

Incubate the plate for 48 hours.

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value (the concentration of Venoterpine that inhibits 50% of cell growth).
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5.2. In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of Venoterpine against

a specific kinase (e.g., a MAP kinase).

Materials:

Venoterpine

Recombinant active kinase

Kinase-specific substrate

ATP (Adenosine triphosphate)

Kinase buffer

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

White, opaque 96-well plates

Procedure:

Compound Preparation: Prepare serial dilutions of Venoterpine in kinase buffer.

Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the Venoterpine
dilutions.

Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a no-inhibitor

control and a no-enzyme control.

Incubate the plate at room temperature for the recommended time for the specific kinase.

Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This

reagent measures the amount of remaining ATP, which is inversely proportional to kinase

activity.

Incubate for 10 minutes at room temperature.
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Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each Venoterpine
concentration and determine the IC₅₀ value.

5.3. In Vivo Neuroprotective Effect in a Rodent Model of Ischemic Stroke

This hypothetical protocol describes the evaluation of Venoterpine's neuroprotective effects in

a rat model of middle cerebral artery occlusion (MCAO). All animal procedures should be

performed in accordance with institutional animal care and use committee guidelines.

Materials:

Male Wistar rats (250-300g)

Venoterpine

Saline solution (vehicle)

Anesthetics (e.g., isoflurane)

Surgical instruments for MCAO

TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

Animal Groups: Divide the rats into groups: Sham-operated, Vehicle-treated MCAO, and

Venoterpine-treated MCAO (e.g., 5, 10, and 20 mg/kg).

MCAO Surgery: Anesthetize the rats and induce focal cerebral ischemia by occluding the

middle cerebral artery using the intraluminal filament method for 90 minutes.

Drug Administration: At the time of reperfusion (removal of the filament), administer

Venoterpine or vehicle intraperitoneally.

Neurological Deficit Scoring: 24 hours after MCAO, evaluate the neurological deficits using a

standardized scoring system.
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Infarct Volume Measurement: Euthanize the rats and harvest the brains. Section the brains

and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue will

remain white.

Data Acquisition: Capture images of the brain slices and quantify the infarct volume using

image analysis software.

Data Analysis: Compare the neurological deficit scores and infarct volumes between the

vehicle-treated and Venoterpine-treated groups using appropriate statistical tests.

Visualizations
6.1. Hypothetical Experimental Workflow for In Vitro Anticancer Screening
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Caption: Workflow for assessing the in vitro anticancer activity of Venoterpine using an MTT

assay.

6.2. Hypothetical Kinase Signaling Pathway Potentially Modulated by Venoterpine
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Caption: Hypothetical inhibition of the MAPK signaling pathway by Venoterpine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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